Superior Dopamine D2 Receptor Affinity Distinguishes Fluphenazine from Low-Potency Phenothiazines
Fluphenazine dimaleate demonstrates a significantly higher affinity for the dopamine D2 receptor compared to lower-potency typical antipsychotics like chlorpromazine. This difference is a primary driver of its distinct clinical and preclinical profile. In receptor binding assays, fluphenazine exhibits a Ki of 0.54 nM at the human D2 receptor [1], while chlorpromazine shows a Ki of 2.0 nM [2], making fluphenazine approximately 3.7-fold more potent at this primary target. An independent dataset confirms this relationship, reporting IC50 values of 5 nM for fluphenazine versus 25 nM for chlorpromazine in human brain tissue [3].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.54 nM [1]; IC50 = 5 nM [3] |
| Comparator Or Baseline | Chlorpromazine: Ki = 2.0 nM [2]; IC50 = 25 nM [3] |
| Quantified Difference | Fluphenazine is 3.7-fold (Ki) to 5-fold (IC50) more potent than chlorpromazine at the D2 receptor. |
| Conditions | Human recombinant D2 receptor binding assays and human brain tissue homogenate binding assays. |
Why This Matters
This quantitative potency difference dictates the required experimental concentration ranges and directly impacts the interpretation of D2-mediated effects in cellular and behavioral assays.
- [1] PMC12385317. Table 1: Antipsychotic | Average Ki Value (nM) | Ki Value Range. View Source
- [2] Nature Neuropsychopharmacology. Table 1: Antipsychotic Medication Dopamine Receptor Ki Values. 2007. View Source
- [3] Seeman, P., & Ulpian, C. (1983). Neuroleptics have identical potencies in human brain limbic and putamen regions. European Journal of Pharmacology, 94(1-2), 145-148. View Source
